Hydroxy Pioglitazone (M-IV) |A-D-Glucuronide
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Description
Hydroxy Pioglitazone (M-IV) |A-D-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₂₈N₂O₁₀S and its molecular weight is 548.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
Hydroxy Pioglitazone (M-IV) |A-D-Glucuronide is a metabolite of Pioglitazone , an anti-diabetic medication used to treat type 2 diabetes . The primary target of Pioglitazone is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor found in tissues important for insulin action such as adipose tissue, skeletal muscle, and liver .
Mode of Action
Pioglitazone acts as a PPAR-γ agonist . By stimulating PPARγ, it exerts anti-inflammatory, antioxidant, and neuroprotective effects . Preclinical studies also suggest modulation of NMDA receptors by pioglitazone . The stimulation of PPARγ leads to the modulation of the parainflammatory and endoplasmic reticulum stress responses .
Biochemical Pathways
Activation of PPARγ modulates the transcription of a number of insulin-responsive genes involved in the control of glucose and lipid metabolism . In animal models of diabetes, pioglitazone reduces the hyperglycemia, hyperinsulinemia, and hypertriglyceridemia characteristic of insulin-resistant states such as type 2 diabetes .
Pharmacokinetics
Pioglitazone is extensively metabolized by hydroxylation and oxidation; the metabolites, including this compound, partly convert to glucuronide or sulfate conjugates . These metabolites are pharmacologically active in animal models of type 2 diabetes . Pioglitazone has a protein binding of >99% and is metabolized in the liver (CYP2C8). It has an elimination half-life of 3–7 hours and is excreted via the bile duct .
Result of Action
The metabolic changes produced by pioglitazone result in increased responsiveness of insulin-dependent tissues . This enhances the effects of circulating insulin by decreasing insulin resistance, thereby lowering blood glucose levels . It also has a modest effect on lowering triglycerides .
Action Environment
The action of Pioglitazone can be influenced by various environmental factors. For instance, lifestyle factors such as diet and exercise are recommended to be used in conjunction with this medication for optimal results . .
Biochemical Analysis
Biochemical Properties
Hydroxy Pioglitazone (M-IV) |A-D-Glucuronide, like Pioglitazone, is believed to decrease insulin resistance in the periphery and in the liver, resulting in increased insulin-dependent glucose disposal and decreased hepatic glucose output .
Cellular Effects
This compound, as a metabolite of Pioglitazone, may contribute to the drug’s effects on various types of cells and cellular processes. It may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. Pioglitazone, the parent compound, is a potent and highly selective agonist for peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of PPARγ modulates the transcription of a number of insulin-responsive genes involved in the control of glucose and lipid metabolism .
Temporal Effects in Laboratory Settings
It is known that Pioglitazone and its metabolites are the principal drug-related species found in human serum following multiple dosing .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. Pioglitazone and its metabolites are known to be pharmacologically active in animal models of type 2 diabetes .
Metabolic Pathways
This compound is involved in the metabolic pathways of Pioglitazone. Pioglitazone is metabolized by hydroxylation and oxidation followed by conjugation to form glucuronide or sulfate conjugates .
Transport and Distribution
Pioglitazone and its metabolites are the principal drug-related species found in human serum following multiple dosing .
Subcellular Localization
The subcellular localization of this compound is not well studied. Pioglitazone, the parent compound, is known to modulate the transcription of a number of insulin-responsive genes, suggesting it may have a nuclear localization .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[1-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O10S/c1-12(36-24-20(30)18(28)19(29)21(37-24)23(32)33)14-4-5-15(26-11-14)8-9-35-16-6-2-13(3-7-16)10-17-22(31)27-25(34)38-17/h2-7,11-12,17-21,24,28-30H,8-10H2,1H3,(H,32,33)(H,27,31,34)/t12?,17?,18-,19-,20+,21-,24+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVRNHIXJROHRR-ICPRVBMASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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